molecular formula C12H26N2 B13283708 N-hexyl-1-methylpiperidin-4-amine

N-hexyl-1-methylpiperidin-4-amine

Cat. No.: B13283708
M. Wt: 198.35 g/mol
InChI Key: MHQGZPUZPBYBBU-UHFFFAOYSA-N
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Description

N-hexyl-1-methylpiperidin-4-amine: is a chemical compound belonging to the piperidine class It is characterized by a piperidine ring substituted with a hexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-1-methylpiperidin-4-amine typically involves the alkylation of 1-methylpiperidin-4-amine with a hexyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-hexyl-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hexyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-1-methylpiperidin-4-amine is unique due to the presence of both a hexyl group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-hexyl-1-methylpiperidin-4-amine

InChI

InChI=1S/C12H26N2/c1-3-4-5-6-9-13-12-7-10-14(2)11-8-12/h12-13H,3-11H2,1-2H3

InChI Key

MHQGZPUZPBYBBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCN(CC1)C

Origin of Product

United States

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